

Technical Support Center: BI-1935 and Related Pan-KRAS Inhibitors

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Compound of Interest

Compound Name: BI-1935

Cat. No.: B606076

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo use of the pan-KRAS inhibitor BI-2493, a compound related to the **BI-1935** series. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BI-2493?

A1: BI-2493 is a potent and selective pan-KRAS inhibitor. It functions by non-covalently binding to the inactive, GDP-bound state of various KRAS mutants as well as the wild-type protein.^[1] This binding allosterically inhibits the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF).^{[1][2][3]} By preventing SOS1-mediated exchange of GDP for GTP, BI-2493 effectively locks KRAS in its "OFF" state, thereby blocking downstream oncogenic signaling pathways such as the MAPK and PI3K pathways.^{[2][4]}

Q2: Which in vivo models are suitable for BI-2493 studies?

A2: BI-2493 has demonstrated anti-tumor activity in various preclinical models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).^[5] These models have been successfully used to evaluate the efficacy of BI-2493 against tumors harboring different KRAS mutations.^[6]

Q3: What is the recommended vehicle for in vivo administration of BI-2493?

A3: A standard and effective formulation for the oral administration of BI-2493 in mice is a suspension of 0.5% Natrosol (hydroxyethyl cellulose) with 5% HP- β -CD (hydroxypropyl-beta-cyclodextrin) in water.

Q4: Is BI-2865, a related compound, suitable for in vivo studies?

A4: No, BI-2865 is not recommended for in vivo studies due to its pharmacokinetic properties. BI-2493 is the preferred analog for in vivo experiments.

Data Presentation: Solubility of BI-2493

The solubility of BI-2493 is a critical factor for successful in vivo experiments. Below is a summary of its solubility in various solvents.

Solvent/Vehicle	Solubility	Notes
Aqueous Solution (pH 4.5)	$\geq 84 \mu\text{g/mL}$	Good solubility in acidic aqueous conditions.[1]
Aqueous Solution (pH 6.8)	64 $\mu\text{g/mL}$	Good solubility in neutral aqueous conditions.[1]
DMSO	50 mg/mL to 92 mg/mL	High solubility.[7][8][9] Note that sonication may be required, and hygroscopic DMSO can reduce solubility.[7][8][9]
0.5% Natrosol / 5% HP- β -CD	Forms a suitable suspension for oral gavage.	This is the recommended vehicle for achieving efficacious exposures in vivo.

Experimental Protocols

Protocol 1: Preparation of 0.5% Natrosol / 5% HP- β -CD Vehicle

Materials:

- Natrosol (hydroxyethyl cellulose)
- HP- β -CD (hydroxypropyl-beta-cyclodextrin)
- Sterile, purified water
- Magnetic stirrer and stir bar
- Sterile container

Procedure:

- In a sterile container, add the required volume of sterile water.
- While stirring, slowly add 0.5% (w/v) of Natrosol to the water. Continue to stir until the Natrosol is fully dissolved. This may take some time, and gentle heating can be applied to expedite the process, but ensure the solution returns to room temperature before the next step.
- Once the Natrosol is completely dissolved, slowly add 5% (w/v) of HP- β -CD to the solution.
- Continue stirring until the HP- β -CD is fully dissolved and the solution is clear.
- The vehicle is now ready for the addition of BI-2493.

Protocol 2: Preparation of BI-2493 Dosing Suspension

Materials:

- BI-2493 powder
- Prepared 0.5% Natrosol / 5% HP- β -CD vehicle
- Balance
- Spatula

- Vortex mixer or sonicator

Procedure:

- Calculate the required amount of BI-2493 based on the desired dose and the number of animals to be treated.
- Weigh the calculated amount of BI-2493 powder.
- In a suitable container, add a small amount of the prepared vehicle to the BI-2493 powder to create a paste. This helps to ensure the powder is adequately wetted and reduces clumping.
- Gradually add the remaining volume of the vehicle to the paste while continuously mixing.
- Vortex the suspension thoroughly or use a sonicator to ensure a uniform and fine suspension.
- Visually inspect the suspension for any large particles or clumps. If present, continue mixing until a homogenous suspension is achieved.
- The dosing suspension should be prepared fresh daily.

Protocol 3: In Vivo Oral Gavage Administration in Mice

Materials:

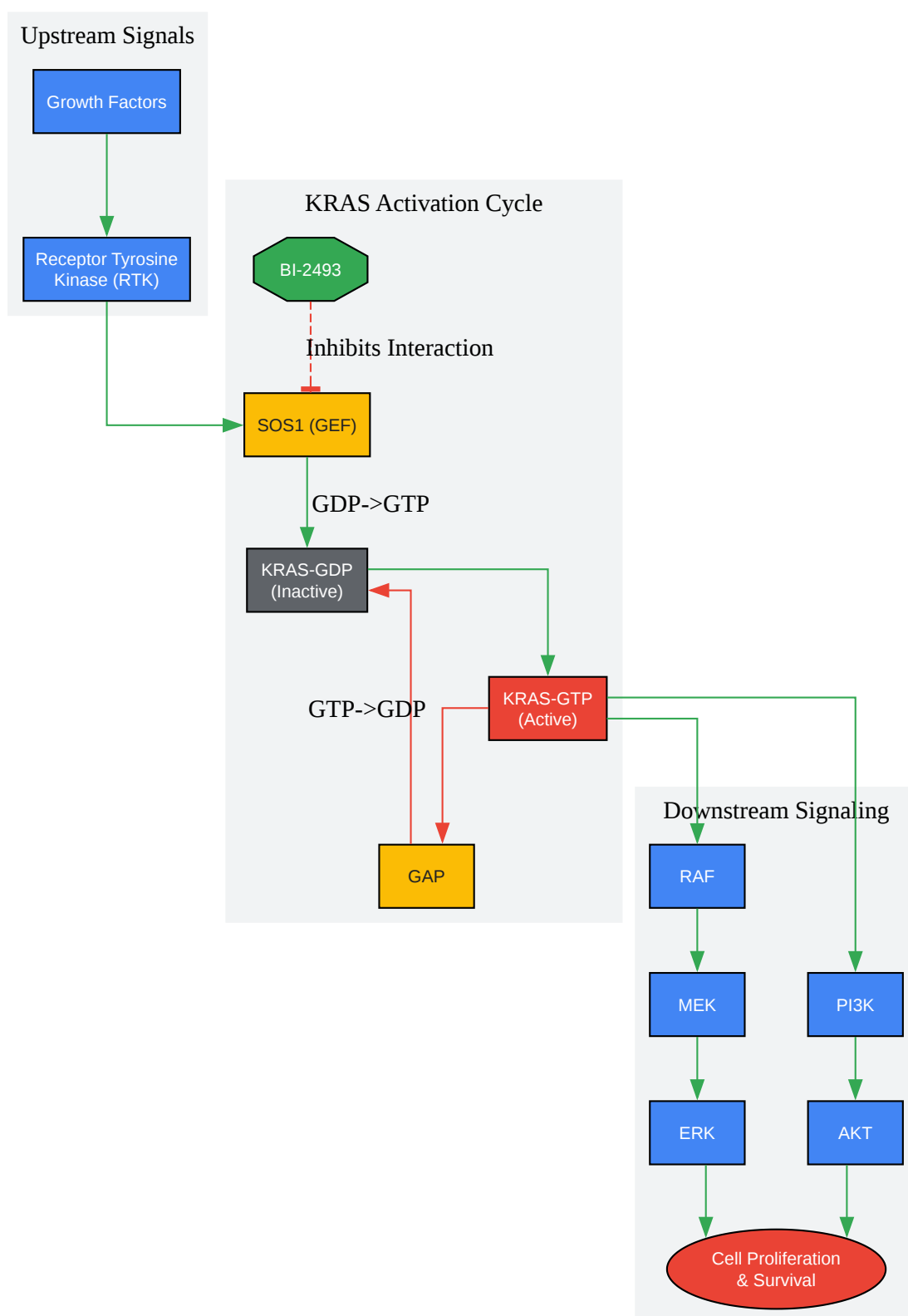
- Prepared BI-2493 dosing suspension
- Appropriately sized oral gavage needles (20-22 gauge for adult mice)
- Syringes
- Animal scale

Procedure:

- Weigh each mouse to determine the correct volume of dosing suspension to administer.

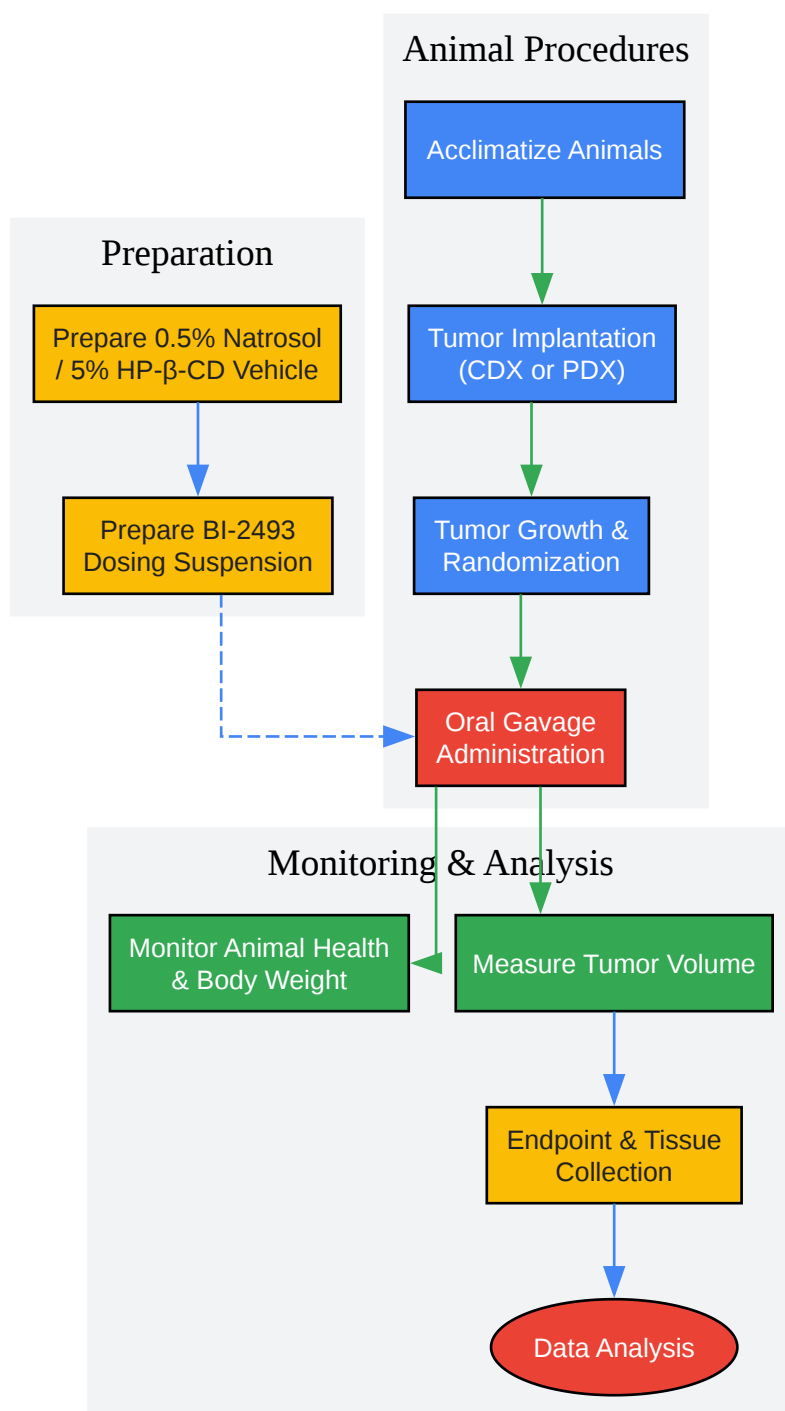
- Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line to facilitate the passage of the gavage needle.
- Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle if necessary.
- Draw the calculated volume of the BI-2493 suspension into the syringe fitted with the gavage needle.
- Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
- Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
- Gently remove the gavage needle.
- Monitor the animal for a few minutes post-administration for any signs of distress, such as coughing or difficulty breathing.

Visualizations



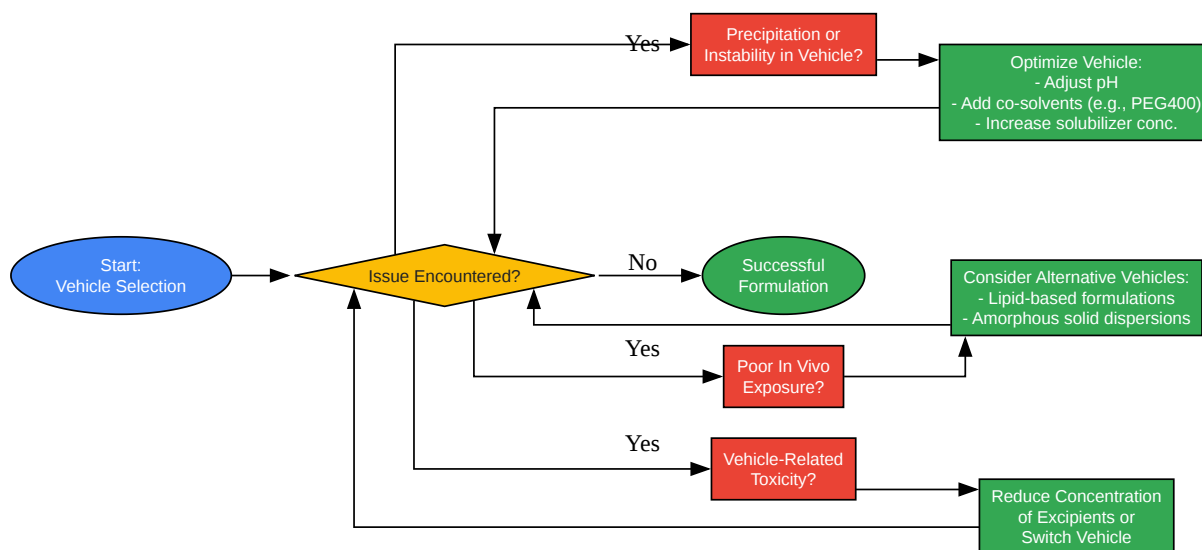
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Caption: BI-2493 inhibits the KRAS-SOS1 interaction, preventing downstream signaling.



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Caption: A typical experimental workflow for in vivo studies with BI-2493.



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Caption: A decision tree for troubleshooting vehicle selection for BI-2493.

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